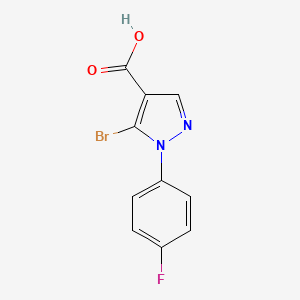5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15848337
Molecular Formula: C10H6BrFN2O2
Molecular Weight: 285.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H6BrFN2O2 |
|---|---|
| Molecular Weight | 285.07 g/mol |
| IUPAC Name | 5-bromo-1-(4-fluorophenyl)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H6BrFN2O2/c11-9-8(10(15)16)5-13-14(9)7-3-1-6(12)2-4-7/h1-5H,(H,15,16) |
| Standard InChI Key | BZJMBGWFJPLXKI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)Br)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core pyrazole ring adopts a planar configuration due to aromatic conjugation, with bond angles and lengths consistent with typical pyrazole derivatives. Substituent effects influence electron distribution:
-
The 4-fluorophenyl group at position 1 introduces electron-withdrawing characteristics via the fluorine atom, polarizing the ring and enhancing stability against electrophilic attack .
-
The bromine atom at position 5 contributes steric bulk and serves as a potential site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings .
-
The carboxylic acid at position 4 enables salt formation, esterification, or amidation, expanding its utility in derivatization .
Molecular Formula: C₁₀H₆BrFN₂O₂
Molecular Weight: 285.07 g/mol
IUPAC Name: 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Synthesis and Reaction Pathways
Bromination of Pyrazole Precursors
A common strategy involves brominating a preformed pyrazole ring. For example, ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo diazotization followed by treatment with copper(I) bromide, analogous to methods used for ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate :
Hydrolysis of Ester Intermediates
The carboxylic acid is typically obtained by saponification of its ethyl ester. Conditions from analogous compounds suggest:
Table 1. Representative Hydrolysis Conditions
| Base | Solvent System | Temperature | Yield |
|---|---|---|---|
| LiOH·H₂O | THF/H₂O/EtOH (3:1:1) | 25°C | 92% |
| NaOH | MeOH/H₂O (1:1) | 25°C | 91% |
Alternative Approaches
-
Cyclocondensation: Reacting hydrazine derivatives with 1,3-diketones bearing fluorine and bromine substituents.
-
Post-Functionalization: Introducing the 4-fluorophenyl group via Ullmann coupling after pyrazole ring formation .
Physicochemical Properties
Solubility and Stability
-
Solubility: Limited solubility in water (logP ≈ 2.8 predicted), but soluble in polar aprotic solvents (DMF, DMSO) due to the carboxylic acid group .
-
Thermal Stability: Decomposes above 200°C, as inferred from related bromopyrazoles .
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 12.65 (s, 1H, COOH), 8.13 (s, 1H, pyrazole-H), 7.45–7.70 (m, 4H, Ar-H), 3.82 (s, 3H, CH₃ in analogous compounds) .
-
LCMS: m/z 285.0 [M+H]⁺, with characteristic isotopic pattern due to bromine.
Applications in Drug Discovery
Kinase Inhibition
Pyrazole-carboxylic acids are privileged scaffolds in kinase inhibitors. The bromine atom enables late-stage diversification via cross-coupling to introduce pharmacophores targeting ATP-binding pockets .
Antibacterial Agents
Fluorinated pyrazoles exhibit activity against Gram-positive bacteria. The 4-fluorophenyl group may enhance membrane penetration, while the carboxylic acid chelates metal ions essential for bacterial enzymes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume